molecular formula C24H20FN3O4 B2712266 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate CAS No. 1241535-19-2

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate

Cat. No.: B2712266
CAS No.: 1241535-19-2
M. Wt: 433.439
InChI Key: YPPGCHGOHLCNMN-UHFFFAOYSA-N
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Description

Systematic Deconstruction of IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate provides a granular blueprint of its molecular architecture. Breaking this down:

  • Benzoate Core : The parent structure derives from benzoic acid, substituted at the ortho position (C2) with a 1,3-oxazole ring.
  • Oxazole Substituent : The 1,3-oxazole group at C2 of the benzoate is further functionalized with a 4-fluorophenyl moiety at its C5 position, enhancing electronic delocalization and lipophilicity.
  • Ester Sidechain : The ethyl ester linkage at the benzoate’s carboxyl group terminates in a 2-oxoethyl group bearing a 1-cyanocyclopentylamino substituent. This introduces conformational rigidity via the cyclopentane ring and hydrogen-bonding potential through the cyanogroup.

A comparative analysis of analogous structures reveals strategic substitutions:

Structural Feature Role in Molecular Design Example Analogues
4-Fluorophenyl-oxazole π-Stacking and hydrophobic binding 5-(4-Fluorophenyl)-2,4-dimethyl-1,3-oxazole
Cyanocyclopentylamino sidechain Steric hindrance and dipole modulation [2-(2-cyanoanilino)-2-oxoethyl] esters
Ortho-substituted benzoate Spatial orientation for target engagement Methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate

Taxonomical Classification Within Heterocyclic Families

This compound belongs to three overlapping heterocyclic classes:

  • Oxazole Derivatives : The 1,3-oxazole ring, a five-membered heterocycle with nitrogen and oxygen at positions 1 and 3, is a hallmark of bioactive molecules due to its ability to mimic peptide bonds.
  • Benzoate Esters : Esterification of benzoic acid enhances membrane permeability while retaining aromatic interaction capabilities, as seen in prasugrel derivatives.
  • Cyanocyclopentylamines : The 1-cyanocyclopentyl group introduces a constrained aliphatic system with electron-withdrawing properties, a strategy employed in kinase inhibitor design.

The convergence of these pharmacophores creates a multifunctional scaffold capable of simultaneous hydrogen bonding, hydrophobic interactions, and steric complementarity—critical for high-affinity target binding.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c25-17-9-7-16(8-10-17)20-13-27-22(32-20)18-5-1-2-6-19(18)23(30)31-14-21(29)28-24(15-26)11-3-4-12-24/h1-2,5-10,13H,3-4,11-12,14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPGCHGOHLCNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2C3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate (CAS No. 1241535-19-2) is a synthetic compound with potential therapeutic applications. Its unique molecular structure, characterized by a cyanocyclopentyl group and a fluorophenyl oxazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H20FN3O4C_{24}H_{20}FN_3O_4, with a molecular weight of approximately 433.439 g/mol. The structure includes:

  • Cyanocyclopentyl group
  • Fluorophenyl oxazole
  • Benzoate linkage

This combination may contribute to its biological efficacy by enhancing interactions with specific biological targets.

The biological activity of the compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the oxazole ring is particularly noteworthy, as compounds containing oxazole derivatives have been shown to exhibit anti-inflammatory and anticancer properties.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play critical roles in cancer cell proliferation and survival.
  • Modulation of Receptor Activity : It may act as an allosteric modulator for receptors involved in neurotransmission and cellular signaling.
  • Induction of Apoptosis : Similar compounds have been reported to promote programmed cell death in tumor cells, contributing to their anticancer effects.

Biological Activity Studies

Recent studies have explored the biological activity of similar compounds, providing insights into potential effects of this compound.

Anticancer Activity

A study evaluating related compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells . This suggests that this compound may exhibit comparable efficacy.

Anti-inflammatory Effects

Compounds containing oxazole rings have also been linked to anti-inflammatory activity. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, potentially making them candidates for treating inflammatory diseases .

Comparative Biological Activity Table

Compound NameCAS NumberMolecular FormulaIC50 (μM)Activity Type
[Compound A]1241535-19-2C24H20FN3O4TBDAnticancer
[Compound B]33178617C18H21N3O4S1.30Anticancer
[Compound C]TBDC20H22ClN5O3S17.25Anticancer

Case Studies

Several case studies have highlighted the potential applications of structurally similar compounds:

  • Cancer Treatment : A study involving a related compound demonstrated a tumor growth inhibition rate of approximately 48% in xenograft models, indicating promising anticancer properties .
  • Neuropharmacology : Research on benzimidazole derivatives has shown these compounds can act as positive allosteric modulators at GABA-A receptors, suggesting potential applications in anxiety and depression treatments .

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : It can be oxidized to form different derivatives, enhancing its utility in synthetic pathways.
  • Substitution Reactions : Electrophilic substitution can occur at the oxazole ring, allowing for the introduction of diverse substituents.
Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound into more reactive formsPotassium permanganate
Electrophilic SubstitutionIntroduces new functional groups into the moleculeBromine, nitric acid

Biology

In biological research, this compound is being investigated for its potential as a pharmacological agent. Preliminary studies suggest:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer progression.
  • Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity against various pathogens.

Medicine

The therapeutic potential of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate is under exploration:

  • Drug Development : Its structure suggests possible interactions with biological targets such as receptors and enzymes, making it a candidate for drug development.
  • Clinical Trials : Ongoing studies are evaluating its efficacy and safety in treating specific diseases.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of cancer cells in vitro by targeting carbonic anhydrase IX, an enzyme associated with tumor hypoxia and proliferation.
  • Antimicrobial Efficacy : Research conducted on various derivatives showed significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
  • Synthetic Pathways : A comprehensive analysis of synthetic routes revealed that optimizing reaction conditions could enhance yield and purity, making it more feasible for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole and Fluorophenyl Moieties

Compound A : 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole (C₂₄H₁₅FN₂O₂)
  • Molecular Weight : 382.38 g/mol .
  • Key Features: Contains two oxazole rings and a central benzene ring. Fluorine disorder observed in the crystal structure (occupancies: 0.627 and 0.373) . Dihedral angles between oxazole and benzene rings: 10.7° and 64.1°, indicating non-planarity due to steric hindrance .
  • Applications : Fluorescence properties linked to ortho-POPOP analogs, used in spectroscopic probes and sensors .

Comparison :

  • The target compound replaces one oxazole ring with a benzoate ester and introduces a 1-cyanocyclopentyl group, increasing molecular weight by ~51 g/mol.
Compound B : [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate
  • Molecular Formula : C₂₅H₂₂FN₃O₄ (analogous cyclohexyl variant) .
  • Structural Difference: Cyclohexyl vs. cyclopentyl ring in the cyanocarbamoyl group.

Benzoate Ester Derivatives with Varied Substituents

Compound C : 2-(1-Benzofuran-2-yl)-2-oxoethyl 2-Nitrobenzoate (C₁₇H₁₁NO₆)
  • Features :
    • Benzofuran instead of oxazole.
    • Nitro group at the 2-position of the benzoate.
  • Crystallography : Forms C–H⋯O hydrogen-bonded supramolecular assemblies .

Comparison :

  • The nitro group in Compound C may confer electron-withdrawing effects absent in the target molecule.
Compound D : 2-(4-Chlorophenyl)-2-oxoethyl 4-Hydroxybenzoate
  • Applications : Used as a photo-removable protecting group in organic synthesis .
  • Structural Contrast: Chlorophenyl and hydroxybenzoate substituents vs. fluorophenyl and cyanocyclopentyl groups.
  • Functional Difference: The target compound’s fluorine and cyano groups enhance lipophilicity and metabolic stability compared to Compound D’s polar hydroxy group.

Thiazole and Sulfamoyl Analogues

Compound E : [2-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-Bromobenzoate
  • Features : Thiazole ring and bromobenzoate ester .
  • Comparison : Thiazole’s sulfur atom vs. oxazole’s oxygen alters electronic properties and bioavailability. Bromine’s steric bulk may reduce solubility compared to the target compound’s fluorine.

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